molecular formula C16H14N4OS2 B500015 phenyl 1-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl ether

phenyl 1-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl ether

Cat. No.: B500015
M. Wt: 342.4g/mol
InChI Key: VWSCVWSURWOTQE-UHFFFAOYSA-N
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Description

phenyl 1-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl ether is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 1-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl ether typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenoxypropylamine with thiophene-2-carboxylic acid hydrazide, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

phenyl 1-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of phenyl 1-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl ether would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • phenyl 1-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl ether
  • 6-(1-Phenoxypropyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(1-Phenoxypropyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenoxypropyl and thiophenyl groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H14N4OS2

Molecular Weight

342.4g/mol

IUPAC Name

6-(1-phenoxypropyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H14N4OS2/c1-2-12(21-11-7-4-3-5-8-11)15-19-20-14(13-9-6-10-22-13)17-18-16(20)23-15/h3-10,12H,2H2,1H3

InChI Key

VWSCVWSURWOTQE-UHFFFAOYSA-N

SMILES

CCC(C1=NN2C(=NN=C2S1)C3=CC=CS3)OC4=CC=CC=C4

Canonical SMILES

CCC(C1=NN2C(=NN=C2S1)C3=CC=CS3)OC4=CC=CC=C4

Origin of Product

United States

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